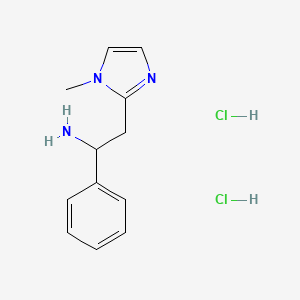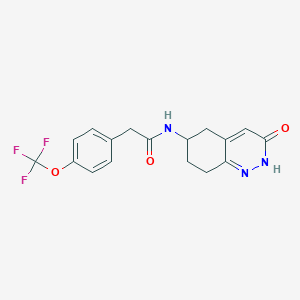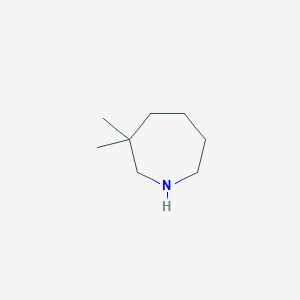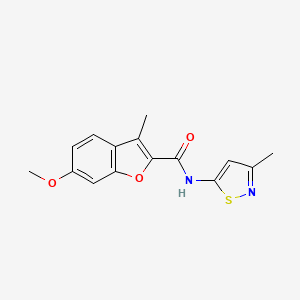![molecular formula C16H12ClNO2 B2723161 4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one CAS No. 866137-61-3](/img/structure/B2723161.png)
4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of indole, a heterocyclic aromatic organic compound. It has a chlorine atom at the 4th position and a methoxyphenylmethylidene group at the 3rd position .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of p-chloro-m-cresol with ethylchloroacetate in anhydrous conditions to yield 2-(4-chloro-3-methylphenoxy) acetate. This is then treated with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy) acetohydrazide. The resultant compound is then treated with different aromatic furfural aldehydes to yield Schiff bases .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the indole ring and the methoxyphenylmethylidene group. The exact structure would need to be determined through spectral data such as IR, 1H NMR, 13C NMR, Mass, and CHN analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of the indole ring and the methoxyphenylmethylidene group. The reactions could involve the opening of the indole ring or reactions with the methoxyphenylmethylidene group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure of the compound. Some properties such as melting point, boiling point, and density can be determined through experimental methods .Aplicaciones Científicas De Investigación
Pharmacological and Biological Activities
Several compounds, similar in nature to the one , have shown diverse pharmacological and biological activities. For example, osthole (7-methoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one) demonstrates neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities (Zhang et al., 2015). These activities suggest a potential for the compound to be explored for similar applications, given its structural similarity.
Chemical Properties and Synthesis
The synthesis and chemical properties of related compounds, such as indoles, have been extensively studied. Indole alkaloids, for instance, have inspired a myriad of synthetic methods due to their complex structures and significant biological activities (Taber & Tirunahari, 2011). Understanding the synthesis pathways and mechanisms can provide insights into developing new synthetic methods for related compounds, including "4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one".
Antimicrobial and Environmental Impact
Research on related compounds has also explored their antimicrobial properties and environmental impact. For example, studies on triclosan, a widely used antimicrobial agent, have investigated its occurrence, toxicity, and degradation in the environment, highlighting potential health risks and environmental concerns (Bedoux et al., 2012). This area of research could be relevant for studying the environmental and health implications of similar compounds, including their stability, biodegradability, and potential as antimicrobial agents.
Propiedades
IUPAC Name |
(3Z)-4-chloro-3-[(3-methoxyphenyl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-20-11-5-2-4-10(8-11)9-12-15-13(17)6-3-7-14(15)18-16(12)19/h2-9H,1H3,(H,18,19)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYHJPRBSJCHCC-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C3=C(C=CC=C3Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C3=C(C=CC=C3Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2723080.png)




![4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2723085.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-isopropoxybenzamide](/img/structure/B2723086.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2723088.png)
![Ethyl 4,4,4-trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B2723089.png)


![N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2723096.png)

![N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide](/img/structure/B2723100.png)